molecular formula C7H9N3O2 B11727699 2-(Aminomethyl)-4-nitroaniline

2-(Aminomethyl)-4-nitroaniline

Cat. No.: B11727699
M. Wt: 167.17 g/mol
InChI Key: UZDTZHVLWHURHZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-nitroaniline is an organic compound with the molecular formula C7H9N3O2 It is a derivative of aniline, featuring an amino group (-NH2) attached to the benzene ring along with a nitro group (-NO2) and a methyl group (-CH2-)

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Aminomethyl)-4-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2-(aminomethyl)aniline. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the reduction of 2-(nitromethyl)aniline. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by employing chemical reducing agents such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 2-(aminomethyl)-4-phenylenediamine.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride, ferric chloride).

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: 2-(aminomethyl)-4-phenylenediamine.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Aminomethyl)-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-nitroaniline depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitroaniline: Lacks the aminomethyl group, limiting its applications in specific synthetic pathways.

    2-(Nitromethyl)aniline: Similar structure but with different reactivity due to the position of the nitro group.

Uniqueness

2-(Aminomethyl)-4-nitroaniline is unique due to the presence of both the aminomethyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-(aminomethyl)-4-nitroaniline

InChI

InChI=1S/C7H9N3O2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4,8-9H2

InChI Key

UZDTZHVLWHURHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CN)N

Origin of Product

United States

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